(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid
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Overview
Description
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid is an organic compound that features a furan ring substituted with an acetyloxy group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid typically involves the esterification of 5-hydroxymethylfurfural (HMF) to form 5-acetoxymethylfurfural (AMF), followed by a condensation reaction with acrylic acid. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as sodium bromide to facilitate the esterification process . The final product is obtained through azeotropic distillation and vacuum distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process involving the dehydration of carbohydrates to produce HMF, followed by esterification to form AMF and subsequent condensation with acrylic acid. This process is advantageous due to its simplicity, ease of implementation, and potential for high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for biopolymers.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include Co/Mn/Br catalysts in an acetic acid system.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-furandicarboxylic acid (FDCA).
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic reactions to form active metabolites that exert biological effects. For example, its oxidation to FDCA can lead to the formation of biopolymers with unique properties . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or materials science.
Comparison with Similar Compounds
Similar Compounds
5-hydroxymethylfurfural (HMF): A precursor in the synthesis of (2E)-3-{5-[(acetyloxy)methyl]furan-2-yl}prop-2-enoic acid.
2,5-furandicarboxylic acid (FDCA): A major oxidation product of the compound.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one:
Uniqueness
This compound is unique due to its combination of a furan ring with an acetyloxy group and a prop-2-enoic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
1415228-27-1 |
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Molecular Formula |
C10H10O5 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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